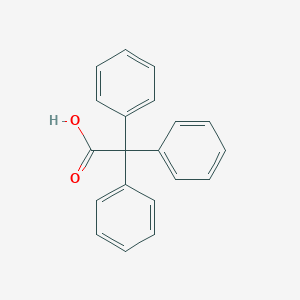

Triphenylacetic acid

Description

Properties

IUPAC Name |

2,2,2-triphenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYGAPKNVCQNOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208204 | |

| Record name | Triphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-91-5 | |

| Record name | Triphenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMG3VF7EBL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

triphenylacetic acid synthesis via grignard reaction

An In-depth Technical Guide to the Synthesis of Triphenylacetic Acid via Grignard Reaction

Introduction

The Grignard reaction is a cornerstone of organic chemistry, providing a powerful method for the formation of carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the reaction of an alkyl or aryl magnesium halide (the Grignard reagent) with an electrophile.[1][2] One of its significant applications is the synthesis of carboxylic acids through the carboxylation of a Grignard reagent with carbon dioxide.

This technical guide provides a comprehensive overview of the synthesis of this compound. This process involves the formation of a triphenylmethylmagnesium halide Grignard reagent from triphenylmethyl chloride (trityl chloride), followed by its reaction with carbon dioxide (in the form of dry ice) and subsequent acidic workup. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, reaction mechanisms, and quantitative data.

Reaction Mechanism and Workflow

The synthesis proceeds in three primary stages:

-

Formation of the Grignard Reagent : Triphenylmethyl chloride reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form triphenylmethylmagnesium chloride.[3][4] This step is critical and highly sensitive to moisture.

-

Carboxylation : The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide. This is typically achieved by pouring the Grignard solution over crushed dry ice.

-

Acidic Workup : The resulting magnesium carboxylate salt is protonated with a dilute acid (such as sulfuric or hydrochloric acid) to yield the final product, this compound.[2][5]

Reaction Mechanism Diagram

Caption: Reaction mechanism for this compound synthesis.

Experimental Workflow Diagram

Caption: Experimental workflow for Grignard synthesis.

Experimental Protocol

This protocol details the synthesis of this compound from triphenylmethyl chloride.

Materials and Reagents:

-

Triphenylmethyl chloride (Trityl chloride, (C₆H₅)₃CCl)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether (or THF)

-

Dry ice (solid CO₂)

-

Sulfuric acid (H₂SO₄), 2M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (or magnesium sulfate)

-

Petroleum ether or ligroin (for recrystallization)

Equipment:

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Separatory funnel

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter flask

-

Drying tube (filled with CaCl₂)

Procedure:

Part 1: Preparation of Triphenylmethylmagnesium Chloride

-

Glassware Preparation : All glassware must be scrupulously dried to prevent moisture from interfering with the reaction.[6] Wash glassware, rinse with acetone, and dry in an oven overnight.[6] Assemble the apparatus (round-bottom flask, condenser, dropping funnel) while hot and allow it to cool to room temperature under a dry atmosphere (e.g., protected by a drying tube).

-

Initiation : Place magnesium turnings into the round-bottom flask. Add a single small crystal of iodine, which helps to activate the magnesium surface.[3][7]

-

Reagent Addition : In the dropping funnel, prepare a solution of triphenylmethyl chloride in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or by crushing the magnesium with a dry stirring rod.[3] A successful initiation is indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy, grayish solution.[7]

-

Reflux : Once the reaction has started, slowly add the remaining triphenylmethyl chloride solution from the dropping funnel at a rate that maintains a gentle reflux.[7] If the reaction becomes too vigorous, cool the flask with an ice bath. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.

Part 2: Carboxylation and Workup

-

Carboxylation : In a separate large beaker, place a generous amount of crushed dry ice. Slowly pour the prepared Grignard reagent solution over the dry ice with gentle swirling. The Grignard reagent will react with the solid carbon dioxide.

-

Hydrolysis : Allow the excess dry ice to sublime. Slowly and carefully add 2M sulfuric acid to the reaction mixture to protonate the carboxylate salt and dissolve any unreacted magnesium.[8][9] This step is exothermic and should be performed in an ice bath.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether.[10] Combine all organic layers.

-

Washing : Wash the combined organic layer with water and then with a saturated brine solution to remove residual acid and inorganic salts.[6]

-

Drying and Isolation : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6] Filter to remove the drying agent and evaporate the solvent using a rotary evaporator or a steam bath to obtain the crude this compound.

Part 3: Purification

-

Recrystallization : Purify the crude product by recrystallization. A suitable solvent system can be a mixture of a high-boiling petroleum ether and a more polar solvent. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form crystals.

-

Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[5] Determine the yield and characterize the product by measuring its melting point and obtaining spectroscopic data (e.g., IR, NMR).

Quantitative Data

The following table provides representative quantities and expected outcomes for the synthesis. Actual yields may vary depending on experimental conditions, particularly the exclusion of moisture.

| Parameter | Value | Source/Rationale |

| Reactants | ||

| Triphenylmethyl chloride | 10.0 g (35.8 mmol) | Stoichiometric starting point.[11] |

| Magnesium Turnings | 1.0 g (41.1 mmol) | A slight excess is used to ensure complete reaction of the halide.[7] |

| Anhydrous Diethyl Ether | 100 mL | Common solvent for Grignard reactions, used to dissolve reactants.[3] |

| Dry Ice | ~50 g | A large excess is used to ensure complete carboxylation. |

| 2M Sulfuric Acid | ~75 mL | Sufficient amount for hydrolysis and quenching unreacted magnesium.[10] |

| Reaction Conditions | ||

| Reaction Temperature | 35-40 °C (Refluxing Ether) | Standard condition for Grignard reagent formation in diethyl ether.[12] |

| Reaction Time | 1-2 hours | Typical duration for Grignard formation and subsequent carboxylation. |

| Product | ||

| Theoretical Yield | 10.3 g | Based on the stoichiometry from triphenylmethyl chloride. |

| Expected Yield | 30-75% | Grignard reaction yields can be variable, highly dependent on anhydrous conditions.[9][12][13] |

| Appearance | White solid | Expected appearance of pure this compound.[14] |

| Melting Point | 269-272 °C | Literature value for this compound. |

Potential Problems and Side Reactions

-

Moisture Contamination : Grignard reagents are strong bases and will be quenched by any protic solvent, including water from the atmosphere or wet glassware.[2][8] This reduces the yield significantly.

-

Reaction Initiation Failure : The magnesium surface is often coated with a layer of magnesium oxide, which can prevent the reaction from starting.[8] Activation with iodine, crushing the magnesium, or adding a small amount of a more reactive halide can help initiate the reaction.[3]

-

Dimer Formation (Gomberg's Dimer) : Trityl radicals can form during the reaction and couple to produce a dimer, hexaphenylethane, or related structures.[11] This is a known side reaction for trityl compounds.

References

- 1. Topics in Organic Chemistry: Grignard Reagents - Reactions, Mechanism, and Handling Procedures [chemistrywithdrsantosh.com]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. cerritos.edu [cerritos.edu]

- 4. adichemistry.com [adichemistry.com]

- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.udel.edu [www1.udel.edu]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. rsc.org [rsc.org]

- 10. tsijournals.com [tsijournals.com]

- 11. Triphenylmethyl chloride - Wikipedia [en.wikipedia.org]

- 12. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]

- 13. odinity.com [odinity.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Formation of Triphenylacetic Acid from Triphenylchloromethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predominant mechanism for the synthesis of triphenylacetic acid from triphenylchloromethane. The primary focus is on the Grignard reaction pathway, a robust and well-documented method for this transformation. This document elucidates the mechanistic steps involved, from the formation of the Grignard reagent to the final carboxylation and product isolation. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows are presented to facilitate a thorough understanding and practical application of this chemical synthesis.

Introduction

This compound is a sterically hindered carboxylic acid that serves as a valuable building block in organic synthesis and has applications in materials science and medicinal chemistry. Its synthesis from the readily available triphenylchloromethane is a classic example of carbon-carbon bond formation. Understanding the underlying mechanism of this transformation is crucial for optimizing reaction conditions, maximizing yields, and ensuring product purity. This guide will delve into the core mechanistic details, supported by experimental data and protocols.

The Grignard Reaction Pathway: The Primary Mechanism

The most widely employed and efficient method for the preparation of this compound from triphenylchloromethane proceeds via a Grignard reagent intermediate. This pathway can be dissected into three key stages:

-

Formation of the Triphenylmethyl Grignard Reagent: Triphenylchloromethane reacts with magnesium metal in an anhydrous ether solvent to form triphenylmethyl magnesium chloride.

-

Carboxylation of the Grignard Reagent: The highly nucleophilic Grignard reagent readily attacks the electrophilic carbon of carbon dioxide (typically from dry ice) to form a magnesium carboxylate salt.

-

Acidic Workup: Subsequent treatment with an aqueous acid protonates the carboxylate salt, yielding the final product, this compound.

Mechanism of Grignard Reagent Formation

The formation of the Grignard reagent is believed to occur on the surface of the magnesium metal and involves single electron transfer (SET) steps, leading to the formation of radical intermediates.

Step 1: Single Electron Transfer Magnesium metal donates an electron to the triphenylchloromethane, resulting in the formation of a triphenylmethyl radical and a magnesium chloride radical anion.

(C₆H₅)₃CCl + Mg → (C₆H₅)₃C• + [MgCl]•

Step 2: Radical Recombination These radical species then recombine on the magnesium surface to form the triphenylmethyl magnesium chloride.

(C₆H₅)₃C• + [MgCl]• → (C₆H₅)₃CMgCl

Alternative Pathways: The Role of the Triphenylmethyl Radical

Triphenylchloromethane is well-known to form the stable triphenylmethyl radical, especially in the presence of certain metals or upon homolytic cleavage. This radical readily reacts with molecular oxygen to form triphenylmethyl peroxide.

(C₆H₅)₃CCl + M → (C₆H₅)₃C• + MCl 2(C₆H₅)₃C• + O₂ → (C₆H₅)₃COOC(C₆H₅)₃

While the formation of this peroxide is a documented reaction, there is no significant evidence in the scientific literature to suggest a direct and efficient conversion of this peroxide to this compound under standard laboratory conditions. The decomposition of triphenylmethyl peroxide does not typically yield the carboxylic acid. Therefore, this oxidative route is not considered a primary or practical pathway for the synthesis of this compound from triphenylchloromethane.

Quantitative Data

The yield of this compound from triphenylchloromethane via the Grignard pathway is generally high, though it can be influenced by reaction conditions such as the purity of reagents and the exclusion of moisture.

| Reactant Quantities | Product Yield | Melting Point (°C) | Reference |

| 10 g Triphenylchloromethane, 2 g Mg | 83% | 264-265 | |

| 27.9 g Triphenylchloromethane, 15 g Mg | 16.5 g (approx. 59%) | 258-260 (decomposed) |

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from "Systematic Organic Chemistry" by W. M. Cumming.

[1]Materials:

-

Triphenylchloromethane (10 g)

-

Magnesium powder (2 g, clean and dry)

-

Iodine (0.05-0.1 g)

-

Dry diethyl ether (50 mL, plus additional for replacement)

-

Dry carbon dioxide gas

-

Water (60 mL)

-

Concentrated hydrochloric acid (40 mL + 100 mL)

-

10% Sodium hydroxide solution (200 mL)

-

Glacial acetic acid (for recrystallization)

Procedure:

-

In a flask equipped with a reflux condenser, dissolve 10 g of triphenylchloromethane and 0.05-0.1 g of iodine in 50 mL of dry diethyl ether with gentle heating.

-

Add 2 g of clean, dry magnesium powder to the solution.

-

Boil the mixture under reflux while passing a steady, but not too rapid, stream of dry carbon dioxide into the liquid.

-

Continue the reflux and carbon dioxide stream for 3 hours. A lemon-yellow precipitate of the complex magnesium compound will form. Shake the flask frequently and add dry ether to replace any that evaporates.

-

To decompose the magnesium complex, add 60 mL of water to the flask and shake well.

-

Pour the mixture into a basin and gradually add 40 mL of concentrated hydrochloric acid to dissolve the excess magnesium.

-

Boil the mixture for 3 minutes with vigorous shaking.

-

Cool the mixture and filter the crude this compound.

-

Wash the crude product and then boil it in a porcelain basin with 200 mL of 10% sodium hydroxide solution and 100 mL of water to dissolve the acid.

-

Dilute the mixture with 300 mL of water, cool, and filter.

-

Add 100 mL of concentrated hydrochloric acid to the filtrate to precipitate the this compound.

-

Heat the liquid to make the precipitate granular, then cool and filter the purified acid.

-

Wash the product with water and dry.

-

Recrystallize from glacial acetic acid to obtain long, glittering prisms.

Protocol 2: Alternative Grignard Synthesis Using Dry Ice

This protocol is a common variation utilizing solid carbon dioxide.

Materials:

-

Triphenylchloromethane

-

Magnesium turnings

-

Dry diethyl ether

-

Dry ice (solid CO₂)

-

Hydrochloric acid (aqueous solution)

Procedure:

-

Prepare the triphenylmethyl magnesium chloride Grignard reagent as described in steps 1-3 of Protocol 1 (without the continuous CO₂ stream).

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

In a separate beaker, crush a sufficient quantity of dry ice.

-

Carefully and slowly pour the Grignard solution onto the crushed dry ice with stirring. A large excess of dry ice should be used.

-

Allow the mixture to warm to room temperature as the excess dry ice sublimes.

-

Slowly add aqueous hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve the magnesium salts.

-

Isolate the crude this compound by filtration.

-

Purify the product by recrystallization as described in Protocol 1.

Logical Relationships and Workflows

The overall workflow for the synthesis of this compound from triphenylchloromethane via the Grignard pathway can be visualized as follows:

dot

Conclusion

The formation of this compound from triphenylchloromethane is most effectively achieved through the Grignard reaction pathway. This mechanism, involving the formation of a triphenylmethyl Grignard reagent followed by carboxylation and acidic workup, is a reliable and high-yielding synthetic route. While the formation of the triphenylmethyl radical and its subsequent reaction with oxygen to form a peroxide is a known process, it does not represent a viable pathway for the synthesis of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge for the successful preparation of this valuable compound.

References

A Comprehensive Technical Guide to Triphenylacetic Acid: Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylacetic acid, a synthetic aromatic carboxylic acid, has garnered significant interest in various scientific disciplines, including medicinal chemistry, materials science, and organic synthesis. Its unique structural features, characterized by a central carboxylic acid moiety sterically hindered by three phenyl groups, impart distinct physical and chemical properties. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and an exploration of its known biological activities, presented in a format tailored for researchers and professionals in drug development.

Physicochemical Properties

This compound is a white to beige, fine crystalline powder at room temperature.[1] Its highly non-polar nature, due to the three phenyl rings, significantly influences its solubility and other physical properties.

Structural and General Properties

| Property | Value | Reference(s) |

| CAS Number | 595-91-5 | [1][2][3][4][5] |

| Molecular Formula | C₂₀H₁₆O₂ | [1][2][3][4][6][7][8] |

| Molecular Weight | 288.34 g/mol | [1][3][4][6][7][9] |

| Appearance | White to beige fine crystalline powder/prismatic crystals | [1][10][11] |

| IUPAC Name | 2,2,2-triphenylacetic acid | [7] |

| Synonyms | Tritylformic acid, Benzeneacetic acid, α,α-diphenyl- | [2][3] |

Tabulated Physical Data

| Property | Value | Reference(s) |

| Melting Point | 264 - 273 °C | [2][3][9][10][12] |

| Boiling Point | 401.4 - 437 °C at 760 mmHg (some decomposition may occur) | [2][11] |

| Density | ~1.27 g/cm³ | [2] |

| pKa | 3.33 - 3.96 | [1][2] |

| LogP (Octanol/Water Partition Coefficient) | 5.18 | [2] |

Solubility Profile

This compound is sparingly soluble in water and some organic solvents but shows moderate solubility in others.[10][13]

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2] |

| Ethanol | Moderately soluble | [10][13] |

| Methanol | Slightly to moderately soluble | [1][10] |

| DMSO | Slightly soluble | [1] |

| Acetic Acid | Moderately soluble | [10] |

| Benzene | Sparingly soluble | [10] |

| Chloroform | Sparingly soluble | [10] |

| Carbon Disulfide | Sparingly soluble | [10] |

| Ligroin | Moderately soluble | [10] |

| Ether | Sparingly soluble | [13] |

Chemical Properties and Reactivity

This compound exhibits typical reactivity for a carboxylic acid, though its sterically hindered nature can influence reaction rates. It is stable under normal laboratory conditions.[2][11]

-

Acidity : It is a weak acid, with a pKa in the range of 3.33-3.96.[1][2]

-

Esterification and Acylation : It can undergo esterification and acylation reactions, making it a useful building block in organic synthesis.[13]

-

Selective Fluorination : this compound can be selectively fluorinated in dimethylsulfoxide/HgF₂ solutions under UV-visible illumination.[1]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[2]

-

Decomposition : Upon heating to decomposition, it may emit irritating and toxic fumes and gases.[2]

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

-

¹H NMR : The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the three phenyl rings. These typically appear as a complex multiplet in the aromatic region of the spectrum. The acidic proton of the carboxylic acid group gives a characteristic signal that can vary in position depending on the solvent and concentration.[2][4][9]

-

¹³C NMR : The carbon NMR spectrum shows signals for the quaternary carbon attached to the phenyl groups and the carboxylic acid, as well as distinct signals for the aromatic carbons.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and C-H and C=C stretching and bending vibrations of the aromatic rings.[9]

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information.[6][9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the carbonation of a Grignard reagent prepared from triphenylchloromethane.[14][15]

Materials:

-

Triphenylchloromethane

-

Magnesium turnings

-

Iodine (catalyst)

-

Dry diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Ethanol or Glacial Acetic Acid (for recrystallization)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings and a crystal of iodine to dry diethyl ether.

-

A solution of triphenylchloromethane in dry diethyl ether is added dropwise to initiate the Grignard reaction. The mixture is typically refluxed for a few hours to ensure complete formation of the Grignard reagent.[14]

-

The reaction mixture is then cooled in an ice bath and a large excess of crushed dry ice is slowly added. The dry ice reacts with the Grignard reagent to form the carboxylate salt.

-

After the addition of dry ice is complete, the reaction is quenched by the slow addition of dilute hydrochloric acid to protonate the carboxylate and dissolve any remaining magnesium.

-

The product is then extracted with an organic solvent like ethyl acetate.

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Crude this compound can be purified by recrystallization.[15]

Materials:

-

Crude this compound

-

Glacial acetic acid or ethanol

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot glacial acetic acid or ethanol.[13][15]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

The hot solution is then filtered to remove any insoluble impurities and the charcoal.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and then dried to afford pure this compound.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of microsomal bilirubin UDP-glucuronosyltransferase (UGT).[1] This enzyme is crucial for the detoxification and excretion of bilirubin, a breakdown product of heme.

Inhibition of Bilirubin UDP-glucuronosyltransferase

This compound acts as a competitive inhibitor with respect to bilirubin.[1] This suggests that it binds to the active site of the UGT enzyme, preventing the binding of the natural substrate, bilirubin. The inhibition is dependent on both the triphenylmethyl moiety and the carboxylic acid group.

Below is a diagram illustrating the competitive inhibition mechanism.

Caption: Competitive inhibition of UGT enzyme by this compound.

Applications

The unique properties of this compound have led to its use in several areas:

-

Organic Synthesis : It serves as a bulky carboxylic acid building block.[13]

-

Materials Science : It has been used as a "capping agent" in the synthesis of Metal-Organic Frameworks (MOFs), where it can trap dye molecules within the framework's pores.[1][16]

-

Pharmaceutical Research : Its ability to inhibit UGT enzymes makes it a tool for studying drug metabolism and potential drug-drug interactions.[1]

Safety and Handling

This compound is considered stable under normal conditions.[2] However, standard laboratory safety precautions should be followed. It is incompatible with strong oxidizing agents.[2] Personal protective equipment such as safety goggles, gloves, and a lab coat should be worn when handling the compound.

Conclusion

This compound is a compound with a rich profile of physical and chemical properties that make it a valuable tool for researchers in various fields. Its well-defined structure, coupled with its specific biological activity as a UGT inhibitor, presents opportunities for its use in drug development as a probe for studying metabolic pathways and as a scaffold for the design of new therapeutic agents. This guide provides a foundational understanding of this intriguing molecule, empowering scientists to leverage its unique characteristics in their research endeavors.

References

- 1. Inhibition of bilirubin UDPglucuronosyltransferase activity by this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound(595-91-5) 1H NMR spectrum [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound [chemister.ru]

- 6. This compound [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. This compound [webbook.nist.gov]

- 9. This compound | C20H16O2 | CID 68992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. people.chem.umass.edu [people.chem.umass.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. prepchem.com [prepchem.com]

- 14. spectrabase.com [spectrabase.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound [webbook.nist.gov]

Navigating the Solubility Landscape of Triphenylacetic Acid: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of triphenylacetic acid in organic solvents, providing researchers, scientists, and drug development professionals with a comprehensive procedural framework for its determination.

While publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this technical guide furnishes a detailed protocol for its experimental determination. Understanding the solubility of this bulky, crystalline carboxylic acid is crucial for its application in organic synthesis, materials science, and pharmaceutical development, where it serves as a versatile building block and capping agent.

Qualitative Solubility Profile

Existing literature provides a qualitative assessment of this compound's solubility. It is generally described as moderately soluble in polar protic solvents such as ethanol and methanol, as well as in acetic acid and ligroin.[1] In less polar or nonpolar solvents like benzene, carbon disulphide, and chloroform, it is reported to be sparingly soluble.[1] Additionally, it exhibits slight solubility in dimethyl sulfoxide (DMSO).[2] A known value for its aqueous solubility is 50 mg/L.

Due to the absence of specific quantitative solubility data (e.g., g/100 g of solvent at various temperatures), the following sections provide a robust experimental protocol to enable researchers to generate this critical data in-house.

Experimental Protocol for Determining this compound Solubility

The following protocol outlines a comprehensive approach to quantitatively determine the solubility of this compound in a range of organic solvents. It combines the widely accepted shake-flask method for achieving equilibrium with two common analytical techniques for quantification: gravimetric analysis and UV-Vis spectroscopy.

I. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene) of analytical grade

-

Volumetric flasks

-

Erlenmeyer flasks with stoppers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Oven

-

UV-Vis spectrophotometer and quartz cuvettes

-

Pipettes and other standard laboratory glassware

II. Procedure: Shake-Flask Method for Equilibrium Saturation

The shake-flask method is a reliable technique for determining thermodynamic solubility, which represents the equilibrium concentration of a solute in a solvent at a specific temperature.[3][4]

-

Preparation: Add an excess amount of this compound to a series of Erlenmeyer flasks, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.[5]

-

Equilibration: Tightly stopper the flasks and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours, although the time to reach equilibrium may vary depending on the solvent and agitation speed.[5] It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.

-

Sample Collection: Once equilibrium is reached, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent premature crystallization. Immediately filter the sample using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

III. Quantification of Solubilized this compound

The concentration of this compound in the filtered, saturated solution can be determined using one of the following methods:

This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.

-

Sample Preparation: Accurately weigh a clean, dry evaporating dish.

-

Solvent Evaporation: Transfer a precise volume of the filtered saturated solution into the pre-weighed evaporating dish. Gently evaporate the solvent in a fume hood or a well-ventilated area. An oven set at a temperature below the boiling point of the solvent and the melting point of this compound can be used to ensure complete solvent removal.

-

Mass Determination: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculation: The solubility can be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

This method is suitable for aromatic compounds like this compound, which exhibit UV absorbance. It requires the preparation of a calibration curve.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that specific solvent. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the concentration in the original saturated solution, which represents the solubility.

Synthesis of this compound: An Experimental Workflow

For researchers who may need to synthesize this compound, the following workflow diagram illustrates a common synthetic route.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational framework for researchers to quantitatively assess the solubility of this compound in various organic solvents. The detailed experimental protocol, combining the shake-flask method with gravimetric and spectroscopic analysis, ensures the generation of accurate and reproducible data. Such data is indispensable for optimizing reaction conditions, formulating new materials, and advancing drug development processes involving this versatile organic compound.

References

Spectral Analysis of Triphenylacetic Acid: A Technical Guide for Researchers

An In-depth ¹H and ¹³C NMR Analysis for Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of triphenylacetic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the structural elucidation of this compound through NMR spectroscopy, presenting key data in a clear, tabular format. Furthermore, it outlines the experimental protocols necessary for the replication of these findings and includes visualizations to clarify structural relationships and experimental workflows.

Introduction to this compound and its Spectroscopic Signature

This compound, a bulky carboxylic acid, presents a unique spectroscopic profile due to the influence of its three phenyl rings. Understanding its ¹H and ¹³C NMR spectra is crucial for its identification, purity assessment, and the study of its chemical behavior in various environments. The steric hindrance and electronic effects of the triphenylmethyl group significantly influence the chemical shifts of the aromatic protons and carbons, as well as the quaternary and carboxylic acid carbons.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 15H | Aromatic Protons (C₆H₅) |

| ~12.9 (broad) | Singlet | 1H | Carboxylic Acid Proton (-COOH) |

Note: The exact chemical shifts of the aromatic protons can be complex and may overlap. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ¹³C NMR Spectral Data of this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~172.5 | Carboxylic Acid Carbon (-C OOH) |

| ~142.0 | Quaternary Phenyl Carbon (C -Ar) |

| ~130.0 | ortho-Aromatic Carbons |

| ~128.5 | meta-Aromatic Carbons |

| ~127.0 | para-Aromatic Carbons |

| ~65.0 | Quaternary α-Carbon (C (Ph)₃) |

Note: The assignments of the aromatic carbons are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: Gently vortex the sample to ensure complete dissolution.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer and Parameters

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic region in the ¹H spectrum.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-14 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 1024 or more scans, due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

Relaxation Delay: 2-5 seconds. A longer delay is necessary for the full relaxation of quaternary carbons.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the structure and key NMR correlations of this compound.

An In-Depth Technical Guide to the FT-IR Spectrum Interpretation of Triphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of triphenylacetic acid. It covers the theoretical basis for the expected vibrational modes, experimental protocols for sample analysis, and a systematic approach to spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of aromatic carboxylic acids.

Introduction to the FT-IR Spectroscopy of this compound

This compound, a bulky aromatic carboxylic acid, presents a unique FT-IR spectrum characterized by the vibrational modes of its constituent functional groups: the carboxylic acid moiety (-COOH) and the three phenyl rings. The large triphenylmethyl group introduces significant steric hindrance, which can influence the electronic environment and vibrational frequencies of the carboxylic acid group. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups and elucidating the molecular structure of this compound.

The interpretation of the FT-IR spectrum of this compound relies on the identification of characteristic absorption bands corresponding to specific molecular vibrations, such as the stretching and bending of the O-H, C=O, C-O, and C-H bonds, as well as the vibrations of the aromatic rings.

Theoretical Vibrational Modes of this compound

The FT-IR spectrum of this compound is dominated by the absorption bands of the carboxylic acid group and the phenyl rings. The expected vibrational modes are summarized in the table below.

Data Presentation: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid Group | |||

| O-H Stretch | 3300 - 2500 | Strong, Very Broad | This extremely broad absorption is a hallmark of hydrogen-bonded carboxylic acid dimers and often overlaps with C-H stretching bands.[1] |

| C=O Stretch | 1760 - 1690 | Strong, Sharp | The exact position depends on the physical state (solid or solution) and the extent of hydrogen bonding. For dimeric carboxylic acids, this peak is typically found around 1710 cm⁻¹.[1] |

| C-O Stretch | 1320 - 1210 | Medium to Strong | This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group.[1] |

| O-H Bend (in-plane) | 1440 - 1395 | Medium | This peak can sometimes be obscured by C-H bending vibrations.[1] |

| O-H Bend (out-of-plane) | 950 - 910 | Medium, Broad | This broad absorption is another characteristic feature of dimeric carboxylic acids.[1] |

| Phenyl Groups | |||

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | These absorptions typically appear at slightly higher wavenumbers than aliphatic C-H stretches. |

| Aromatic C=C Stretch (in-ring) | 1600 - 1450 | Medium to Weak | A series of sharp bands in this region is characteristic of the phenyl rings. |

| Aromatic C-H Bend (out-of-plane) | 761 and 735 | Strong | For this compound, two distinct bands are observed in this region. The band at approximately 761 cm⁻¹ can be attributed to a phenyl group that is coplanar and conjugated with the carbonyl group, while the more intense band around 735 cm⁻¹ is due to the other two non-conjugated phenyl groups. |

| Alkyl Group | |||

| C-C Stretch (quaternary carbon) | 1200 - 1100 | Weak | The stretching of the single bonds between the central carbon and the phenyl rings and the carboxylic acid group. |

Experimental Protocols

The quality of an FT-IR spectrum is highly dependent on the sample preparation technique. For a solid compound like this compound, the two most common methods are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

KBr Pellet Method

This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a transparent pellet.

Methodology:

-

Drying: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove any absorbed water, which can cause significant interference in the spectrum (broad absorption around 3400 cm⁻¹ and 1640 cm⁻¹). Cool the KBr in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grinding: Add the this compound to an agate mortar and grind it to a very fine powder. Then, add the KBr and gently but thoroughly mix with the sample. The goal is to achieve a homogeneous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet die. Assemble the die and place it in a hydraulic press.

-

Pressing: Apply a pressure of 8-10 metric tons for several minutes. The pressure will cause the KBr to flow and form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis. A background spectrum of a pure KBr pellet should be collected first.

Attenuated Total Reflectance (ATR) Method

ATR is a modern and rapid technique that requires minimal sample preparation. It is particularly useful for analyzing solid powders directly.

Methodology:

-

Instrument Setup: Ensure the ATR accessory, typically equipped with a diamond or germanium crystal, is clean and properly installed in the FT-IR spectrometer.

-

Background Collection: Record a background spectrum with the clean, empty ATR crystal. This will account for any absorptions from the crystal and the surrounding atmosphere.

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal. Good contact is crucial for obtaining a high-quality spectrum.

-

Spectrum Acquisition: Collect the FT-IR spectrum of the sample.

-

Cleaning: After analysis, release the pressure, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualization of the FT-IR Interpretation Workflow

The logical flow from sample preparation to the final interpretation of the FT-IR spectrum of this compound can be visualized as follows:

Caption: Workflow for FT-IR analysis of this compound.

Systematic Interpretation of the this compound FT-IR Spectrum

A step-by-step approach to interpreting the FT-IR spectrum of this compound is outlined below.

-

The O-H Stretching Region (3300 - 2500 cm⁻¹): The most prominent feature in this region is an exceptionally broad and strong absorption band. This is the characteristic O-H stretch of a hydrogen-bonded carboxylic acid dimer.[1] Its breadth is a result of the strong intermolecular hydrogen bonding. Sharp, weaker peaks corresponding to aromatic C-H stretches may be superimposed on this broad band, typically appearing between 3100 and 3000 cm⁻¹.

-

The Carbonyl (C=O) Stretching Region (1760 - 1690 cm⁻¹): A strong and sharp absorption band in this region is indicative of the carbonyl group. For solid this compound, which exists as a dimer, this peak is expected to be near 1710 cm⁻¹.[1] The absence of significant conjugation with the phenyl rings (due to steric hindrance) means the peak position will be typical for a saturated carboxylic acid.

-

The Fingerprint Region (1500 - 600 cm⁻¹): This region contains a wealth of information, though peak assignments can be complex.

-

Aromatic C=C Stretches: Look for a series of sharp bands of medium to weak intensity between 1600 and 1450 cm⁻¹. These are characteristic of the phenyl rings.

-

C-O Stretch and O-H Bends: A medium to strong band between 1320 and 1210 cm⁻¹ corresponds to the C-O stretching vibration.[1] In-plane O-H bending may appear around 1440-1395 cm⁻¹, potentially overlapping with other bands.[1] A broad O-H out-of-plane bend is expected around 950-910 cm⁻¹.[1]

-

Aromatic C-H Bends: Strong absorptions in the 900-675 cm⁻¹ region are due to out-of-plane C-H bending of the phenyl rings. For this compound, two notable peaks appear at approximately 761 cm⁻¹ and 735 cm⁻¹, corresponding to the different electronic environments of the phenyl groups.

-

Conclusion

The FT-IR spectrum of this compound is a powerful tool for its identification and structural characterization. The key spectral features are the very broad O-H stretch of the carboxylic acid dimer, the strong C=O stretch, and the characteristic absorptions of the monosubstituted phenyl rings. By following the systematic interpretation workflow and utilizing the appropriate sample preparation techniques, researchers can confidently analyze and interpret the FT-IR spectrum of this and similar aromatic carboxylic acids. This guide provides the foundational knowledge for such analyses, enabling accurate and efficient characterization in research and development settings.

References

Electrophilic Aromatic Substitution Reactions of Triphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylacetic acid, with its unique sterically hindered structure, presents a formidable challenge to conventional electrophilic aromatic substitution (EAS) reactions. This technical guide provides an in-depth analysis of the anticipated reactivity of this compound in key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to a notable absence of direct experimental data in the literature for these reactions on this compound itself, this document extrapolates expected outcomes based on established principles of organic chemistry, including steric hindrance and the electronic effects of substituents. The content herein is intended to serve as a predictive framework for researchers designing synthetic routes involving this compound.

Introduction: The Challenge of a Crowded Arene

This compound, (C₆H₅)₃CCOOH, is a white crystalline solid characterized by a quaternary carbon atom bonded to three phenyl groups and a carboxylic acid moiety.[1] This arrangement results in significant steric congestion around the aromatic rings. Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings.[2] However, the reactivity of an aromatic compound in EAS is profoundly influenced by the electronic nature and steric bulk of its substituents.[3]

The bulky triphenylmethyl group is expected to severely hinder the approach of an electrophile to the ortho positions of the phenyl rings.[4][5] Furthermore, the -C(Ph)₂COOH substituent, as a whole, is anticipated to be an electron-withdrawing and deactivating group, further reducing the reactivity of the aromatic rings towards electrophilic attack.[6]

Predicted Reactivity and Regioselectivity

The directing effect of the substituent in an EAS reaction determines the position of the incoming electrophile. This is governed by a combination of inductive and resonance effects, as well as steric factors.[7][8]

Electronic Effects

The quaternary carbon atom attached to the phenyl rings lacks any hydrogen atoms, and the surrounding phenyl groups and the carboxylic acid create a significant electron-withdrawing inductive effect. This deactivates the benzene rings, making them less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[9] Deactivating groups generally direct incoming electrophiles to the meta position.[6][10] This is because the carbocation intermediates (sigma complexes) formed during meta attack are less destabilized than those formed from ortho or para attack.[6]

Steric Hindrance

The three-dimensional arrangement of the three phenyl groups creates a significant steric shield around the molecule.[5] The ortho positions of each phenyl ring are particularly encumbered. Therefore, even if electronic factors were to favor ortho substitution, it is highly probable that steric hindrance would prevent or significantly slow down reactions at these sites.[4][11] The para position is the most sterically accessible site on each phenyl ring.

Overall Prediction

Considering both electronic and steric effects, electrophilic aromatic substitution on this compound is expected to be extremely challenging. If a reaction does occur, it is most likely to proceed at the para position of one of the phenyl rings, despite the electronic deactivation, due to the overwhelming steric hindrance at the ortho and meta positions. The overall yields are anticipated to be very low, requiring harsh reaction conditions.

Key Electrophilic Aromatic Substitution Reactions: A Predictive Analysis

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto an aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[12] For phenylacetic acid, nitration has been shown to yield a mixture of ortho, meta, and para isomers, with the para isomer often being the major product.[13][14]

Predicted Outcome for this compound: Due to the severe steric hindrance, nitration of this compound is expected to be sluggish. The major product, if any, would likely be the para-nitro substituted derivative. The formation of ortho isomers is highly improbable.

Hypothetical Experimental Protocol for Nitration (Adapted from Phenylacetic Acid Nitration)

This protocol is a hypothetical adaptation and has not been experimentally validated for this compound. Extreme caution should be exercised.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Substrate: Slowly add 1.0 g of this compound to the stirred, cold sulfuric acid.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Nitration Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, ensuring the temperature does not rise above 5°C.

-

Reaction Time: Stir the mixture at 0-5°C for 3 hours.

-

Workup: Pour the reaction mixture slowly onto 50 g of crushed ice. Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

-

Purification: The crude product would likely require purification by column chromatography to separate the desired para-nitro product from unreacted starting material and any potential side products.

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the aromatic ring, typically using a Lewis acid catalyst such as FeCl₃ or AlCl₃.[15]

Predicted Outcome for this compound: Similar to nitration, halogenation is expected to be difficult. If successful, the reaction would likely yield the para-halogenated product. The bulky nature of the triphenylmethyl group would strongly disfavor substitution at the ortho positions.

Hypothetical Experimental Protocol for Bromination

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap, dissolve 1.0 g of this compound in 20 mL of a dry, inert solvent like carbon tetrachloride.

-

Catalyst Addition: Add 0.1 g of anhydrous iron(III) bromide (FeBr₃) to the solution.

-

Bromine Addition: Slowly add a solution of 0.6 g of bromine in 5 mL of carbon tetrachloride to the stirred mixture at room temperature.

-

Reaction Time: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by the evolution of HBr gas.

-

Workup: Quench the reaction by slowly adding a 10% aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

Purification: Purify the crude product by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).[16] This reaction is often reversible.[17]

Predicted Outcome for this compound: Sulfonation of this compound is anticipated to require harsh conditions (high temperatures and concentrated fuming sulfuric acid). The expected product would be the para-sulfonated derivative.

Hypothetical Experimental Protocol for Sulfonation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1.0 g of this compound to 10 mL of fuming sulfuric acid (20% SO₃) at room temperature.

-

Reaction Conditions: Heat the mixture to 100°C and stir for 12 hours.

-

Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Isolation: If a precipitate forms, collect it by filtration. If the product is water-soluble, it may be necessary to salt it out by adding sodium chloride before filtration.

-

Purification: The crude product may be purified by recrystallization from water or an appropriate organic solvent.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions involve the introduction of an alkyl or acyl group onto an aromatic ring using a Lewis acid catalyst.[1] These reactions are notoriously sensitive to deactivating groups.[18][19][20]

Predicted Outcome for this compound: Due to the strong deactivating nature of the -C(Ph)₂COOH substituent, it is highly unlikely that Friedel-Crafts alkylation or acylation will occur on the phenyl rings of this compound. The Lewis acid catalyst is more likely to coordinate with the carboxylic acid group, further deactivating the rings and inhibiting the reaction.

Quantitative Data Summary (Predictive)

The following table summarizes the predicted outcomes for the electrophilic aromatic substitution of this compound. It is important to reiterate that these are predictions based on chemical principles, not experimental results.

| Reaction | Electrophile | Predicted Major Product | Predicted Yield | Key Challenges |

| Nitration | NO₂⁺ | para-Nitrothis compound | Very Low | Severe steric hindrance, ring deactivation. |

| Halogenation | Br⁺ / Cl⁺ | para-Halothis compound | Very Low | Steric hindrance, ring deactivation. |

| Sulfonation | SO₃ | para-Triphenylacetic acid sulfonic acid | Very Low | Harsh reaction conditions required, steric hindrance. |

| Friedel-Crafts Alkylation | R⁺ | No Reaction Expected | 0% | Strong ring deactivation. |

| Friedel-Crafts Acylation | RCO⁺ | No Reaction Expected | 0% | Strong ring deactivation, catalyst complexation. |

Logical Relationships and Workflows

The decision-making process for predicting the outcome of an EAS reaction on a substituted benzene, such as a phenyl ring in this compound, can be visualized as a logical workflow.

Caption: Predictive workflow for EAS on this compound.

The general mechanism for electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Caption: General mechanism of electrophilic aromatic substitution.

Conclusion

The electrophilic aromatic substitution of this compound represents a significant synthetic challenge. The combination of strong steric hindrance from the triphenylmethyl group and the deactivating electronic nature of the substituent makes the aromatic rings highly unreactive. While direct experimental evidence is lacking, a thorough analysis of fundamental organic chemistry principles predicts that if any substitution were to occur, it would be highly selective for the para position and would require forcing reaction conditions, likely resulting in very low yields. Friedel-Crafts reactions are predicted to be entirely unsuccessful. This guide serves as a theoretical foundation for researchers contemplating the chemical modification of this compound via electrophilic aromatic substitution, highlighting the formidable obstacles and suggesting the most probable, albeit challenging, synthetic outcomes. Further experimental investigation is required to validate these predictions.

References

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Directing Effects | ChemTalk [chemistrytalk.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Steric effects - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vpscience.org [vpscience.org]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. mt.com [mt.com]

- 16. Sulfonation process [exiraso.com]

- 17. digitalcommons.njit.edu [digitalcommons.njit.edu]

- 18. Friedel–Crafts Acylation [sigmaaldrich.com]

- 19. mt.com [mt.com]

- 20. Friedel-Crafts Acylation [organic-chemistry.org]

Stability and Decomposition of Triphenylacetic Acid Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and decomposition of triphenylacetic acid under various acidic conditions. While this compound is generally stable under normal temperatures and pressures, it can undergo degradation when subjected to acidic stress.[1] This document outlines the theoretical degradation pathways, presents a structured approach to conducting forced degradation studies, and details the analytical methodologies required to identify and quantify this compound and its potential degradation products. The information herein is intended to guide researchers in designing and executing robust stability studies critical for drug development and formulation.

Introduction

This compound (TPAA), a white crystalline solid, is a sterically hindered carboxylic acid.[2] Its unique structure, featuring three phenyl groups attached to the alpha-carbon, imparts significant stability to the molecule. However, under forcing conditions such as elevated temperatures and acidic pH, degradation can occur. Understanding the stability of a drug substance like this compound is a critical aspect of pharmaceutical development, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[3][4] Forced degradation studies are essential to elucidate potential degradation pathways, identify degradation products, and develop stability-indicating analytical methods.[5][6]

This guide provides a framework for investigating the acid-catalyzed degradation of this compound, including experimental design, analytical method development, and data interpretation.

Theoretical Decomposition Pathways under Acidic Conditions

Under strongly acidic conditions, particularly in the presence of a strong dehydrating acid like concentrated sulfuric acid, this compound is known to undergo dehydration to form an acylium ion. This intermediate is unstable and readily loses carbon monoxide (decarbonylation) to form the highly stable triphenylmethyl (trityl) cation. In the presence of a nucleophile, such as methanol, this cation can be trapped to form an ether.

However, under the milder acidic conditions typically employed in forced degradation studies (e.g., aqueous HCl or H₂SO₄), the primary degradation pathway is expected to be hydrolysis, although at a slow rate due to steric hindrance. The potential for decarbonylation, even at a slower rate than in concentrated acid, should also be considered, especially at elevated temperatures.

Below is a diagram illustrating the potential degradation pathways of this compound under acidic stress.

Caption: Potential degradation pathways of this compound under acidic conditions.

Forced Degradation Study Protocol

A forced degradation study for this compound under acidic conditions should be designed to achieve a target degradation of 5-20%.[1][3] This range allows for the reliable detection of degradation products without generating secondary or overly complex degradation profiles.[5]

Experimental Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Experimental workflow for a forced degradation study of this compound.

Detailed Methodologies

3.2.1. Materials and Reagents

-

This compound (Reference Standard)

-

Hydrochloric Acid (HCl), ACS Grade

-

Sodium Hydroxide (NaOH), ACS Grade

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade)

-

Phosphoric Acid (for mobile phase pH adjustment)

3.2.2. Preparation of Stress Samples

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Acidic Conditions:

-

For each acid concentration (e.g., 0.1 M HCl and 1 M HCl), transfer a known volume of the stock solution to a volumetric flask and add the acid solution to the mark.

-

Prepare a blank solution containing only the acid and the organic solvent in the same ratio.

-

-

Stress Application:

-

Expose the solutions to different temperatures (e.g., room temperature, 60°C, and 80°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Immediately neutralize the aliquots with an equivalent amount of NaOH to stop the degradation reaction.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound from its degradation products.

HPLC Method Parameters (Representative)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Quantitative Data and Kinetic Analysis (Hypothetical)

The following tables present hypothetical data that would be generated from a forced degradation study of this compound. This data is for illustrative purposes to demonstrate how results would be presented.

Table 1: Percentage Degradation of this compound under Acidic Stress

| Condition | Temperature | Time (hours) | % Degradation |

| 0.1 M HCl | 60°C | 24 | 3.2 |

| 80°C | 24 | 8.5 | |

| 1 M HCl | 60°C | 24 | 9.8 |

| 80°C | 24 | 18.7 |

Table 2: Kinetic Parameters for the Decomposition of this compound (Pseudo-First-Order Kinetics Assumed)

| Condition | Temperature | Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |

| 0.1 M HCl | 80°C | 0.0036 | 192.5 |

| 1 M HCl | 80°C | 0.0086 | 80.6 |

The degradation of this compound under these conditions is expected to follow pseudo-first-order kinetics. The rate constant (k) can be determined from the slope of a plot of the natural logarithm of the remaining drug concentration versus time.

Logical Relationships in Stability Assessment

The stability of this compound under acidic conditions is influenced by several interconnected factors. The following diagram illustrates these relationships.

References

Triphenylacetic Acid (CAS 595-91-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylacetic acid, identified by the CAS number 595-91-5, is a synthetic aromatic carboxylic acid. Its unique structure, featuring a central acetic acid moiety with three phenyl group substitutions on the alpha-carbon, imparts distinct chemical and physical properties that make it a compound of interest in various scientific domains, including organic synthesis and pharmacology. This technical guide provides an in-depth overview of the core properties, experimental protocols, and biological activities of this compound.

Core Properties and Data

This compound is a white to beige crystalline solid at room temperature.[1] It is characterized by its high melting point and limited solubility in water, while exhibiting greater solubility in organic solvents.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O₂ | [2] |

| Molecular Weight | 288.34 g/mol | [2] |

| Melting Point | 270-273 °C | [3] |

| Boiling Point | 437 °C | N/A |

| Density | 1.27 g/cm³ | N/A |

| pKa | 3.33 | N/A |

| Solubility in Water | Insoluble | N/A |

| Solubility in Organic Solvents | Moderately soluble in acetic acid, ethanol, and methanol. Sparingly soluble in benzene, carbon disulfide, and chloroform. |

Spectral Data

The structural features of this compound give rise to a characteristic spectral profile.

| Spectrum Type | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the three phenyl groups and the acidic proton of the carboxylic acid. | [4][5] |

| ¹³C NMR | Resonances for the quaternary alpha-carbon, the carbonyl carbon, and the distinct carbons of the phenyl rings. | [2] |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns, including a prominent peak at m/z 243. | [2][6] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-H and C=C stretching of the aromatic rings. | N/A |

Experimental Protocols

Synthesis of this compound

Two common methods for the synthesis of this compound are outlined below.

Method 1: Grignard Reaction with Triphenylchloromethane

This protocol involves the formation of a Grignard reagent from triphenylchloromethane, followed by carboxylation with dry ice (solid carbon dioxide).

-

Materials: Triphenylchloromethane, magnesium turnings, iodine, dry ether, dry ice, hydrochloric acid, sodium hydroxide, glacial acetic acid.

-

Procedure:

-

Dissolve triphenylchloromethane and a crystal of iodine in dry ether.

-

Add magnesium turnings to the solution and reflux the mixture.

-

Pass a stream of dry carbon dioxide through the reaction mixture.

-

After the reaction is complete, hydrolyze the Grignard complex with dilute hydrochloric acid.

-

Isolate the crude this compound by filtration.

-

Purify the crude product by dissolving it in aqueous sodium hydroxide, filtering, and then re-precipitating with hydrochloric acid.

-

Further purify by recrystallization from a suitable solvent like glacial acetic acid.

-

Method 2: Alternative Grignard Protocol

This is a variation of the Grignard synthesis.

-

Materials: Magnesium flakes, iodine, triphenylchloromethane, ether, dry ice, hydrochloric acid, ethyl acetate, ethanol.

-

Procedure:

-

Add magnesium flakes and iodine to ether.

-

Carefully add triphenylchloromethane and reflux the mixture for 3 hours.

-

Slowly add a large excess of dry ice to the reaction mixture.

-

Acidify the mixture with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Remove the solvent by distillation.

-